molecular formula C18H28N2O3S B5110147 N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide

N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B5110147
M. Wt: 352.5 g/mol
InChI Key: UHXFJYYVMCSKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor used in scientific research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and function of B cells and other immune cells.

Mechanism of Action

N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide inhibits BTK by binding to the enzyme's active site, preventing its activation and downstream signaling. BTK plays a crucial role in B cell receptor signaling, which is essential for the development and function of B cells. Inhibition of BTK by this compound leads to the suppression of B cell activation and proliferation, which can be beneficial in the treatment of B cell-related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of BTK, leading to the suppression of B cell activation and proliferation. In preclinical studies, this compound has demonstrated efficacy in several disease models, including B cell lymphoma, rheumatoid arthritis, and lupus. This compound has also been shown to have favorable pharmacokinetic properties, including high oral bioavailability and long half-life.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its potency and selectivity for BTK, making it an ideal tool for studying the role of BTK in various diseases. However, this compound also has some limitations, including its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, this compound's high potency may lead to off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide research, including the development of more potent and selective BTK inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other drugs. Additionally, the role of BTK in various diseases, including cancer and autoimmune disorders, is still not fully understood, and further research is needed to elucidate its mechanisms of action and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of BTK that has shown promising results in preclinical studies and clinical trials. Its potency and selectivity make it an ideal tool for studying the role of BTK in various diseases. However, its complex synthesis method and high potency may limit its use in some lab experiments. Future research on this compound and other BTK inhibitors may lead to the development of new therapies for cancer, autoimmune disorders, and inflammatory diseases.

Synthesis Methods

The synthesis of N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide involves several steps, including the reaction of 2,5-dimethylbenzenesulfonyl chloride with piperidine, followed by tert-butyl carbamate protection and the final reaction with 4-aminobenzonitrile. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide is widely used in scientific research to study the role of BTK in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. BTK inhibitors have shown promising results in preclinical studies and clinical trials, making them a potential therapeutic option for several diseases.

properties

IUPAC Name

N-tert-butyl-1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-13-6-7-14(2)16(12-13)24(22,23)20-10-8-15(9-11-20)17(21)19-18(3,4)5/h6-7,12,15H,8-11H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXFJYYVMCSKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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